molecular formula C25H28N4O2 B2860310 N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1797977-15-1

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B2860310
CAS RN: 1797977-15-1
M. Wt: 416.525
InChI Key: FSJUMZIJHUYYHH-UHFFFAOYSA-N
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Description

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a useful research compound. Its molecular formula is C25H28N4O2 and its molecular weight is 416.525. The purity is usually 95%.
BenchChem offers high-quality N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Fibrotic Applications

The pyridin-2-yl moiety, a component of the compound , has been utilized in the synthesis of novel heterocyclic compounds with significant anti-fibrotic activities . These compounds have shown promise in inhibiting the expression of collagen and the content of hydroxyproline in cell culture mediums, suggesting potential development as novel anti-fibrotic drugs.

Synthesis of N-(Pyridin-2-yl)amides

N-(Pyridin-2-yl)amides, which can be derived from similar structures, have varied medicinal applications due to their attractive biological properties . The synthesis of these amides typically involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP), under mild and metal-free conditions.

Antimicrobial and Antitumor Activities

Pyrimidine derivatives, which can be synthesized from pyridin-2-yl compounds, are known to exhibit a wide range of biological activities, including antimicrobial and antitumor effects . This makes the compound a valuable precursor in the development of new pharmaceuticals targeting these areas.

Synthesis of Imidazo[1,2-a]pyridines

The compound’s structure is conducive to the synthesis of imidazo[1,2-a]pyridines, which are of interest due to their pharmacological significance. These structures serve as pharmacophores for many molecules with therapeutic value .

Development of Heterocyclic Compound Libraries

The compound can be used to construct libraries of novel heterocyclic compounds with potential biological activities, an important aspect of medicinal chemistry and chemical biology .

Pharmaceutical Drug Design

Due to the compound’s structural features, it can be employed in the design of privileged structures in medicinal chemistry. The pyrimidine moiety, in particular, is considered a privileged structure due to its diverse pharmacological activities .

properties

IUPAC Name

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O2/c30-24(25(11-16-31-17-12-25)20-6-2-1-3-7-20)27-14-15-29-23(19-9-10-19)18-22(28-29)21-8-4-5-13-26-21/h1-8,13,18-19H,9-12,14-17H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJUMZIJHUYYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3(CCOCC3)C4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

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